molecular formula C11H14BrNO3 B1409417 6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester CAS No. 1823447-16-0

6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester

Cat. No. B1409417
M. Wt: 288.14 g/mol
InChI Key: CFXXBXAILNSZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Efficient Synthesis Routes

The chemical 6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester and its derivatives have been a focal point in synthetic chemistry due to their potential applications in various fields. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for a structurally similar compound, highlighting the potential for streamlined production and utilization in scientific research Hirokawa, Horikawa, & Kato, 2000. Furthermore, Horikawa, Hirokawa, and Kato (2001) developed a practical preparation method for a key intermediate of this compound, emphasizing the importance of regioselectivity and conversion efficiency Horikawa, Hirokawa, & Kato, 2001.

Building Blocks for Complex Molecules

Charbonnière, Weibel, and Ziessel (2001) explored the synthesis of mono-, bis-, and tris-tridentate ligands based on a related bipyridine carboxylic acid, underlining the compound’s significance as a building block for complex molecules, particularly for lanthanide(III) cations complexation Charbonnière, Weibel, & Ziessel, 2001.

Ligand Design and Synthesis

Similarly, ligands based on 6-bromo-2,2'-bipyridine pendant arms were explored by Charbonnière, Weibel, and Ziessel (2002), demonstrating the compound's versatility in ligand design and synthesis, with potential applications in labeling biological materials Charbonnière, Weibel, & Ziessel, 2002.

Intermediate in Novel Compounds Synthesis

The work by Ohtsuka, Fujimoto, and Ikekawa (1986) on steroidal inhibitors of microbial degradation also highlighted the potential role of similar methyl esters of carboxylic acids as intermediates in the synthesis of novel compounds that can inhibit specific biological processes Ohtsuka, Fujimoto, & Ikekawa, 1986.

properties

IUPAC Name

methyl 6-bromo-3-(2-methylpropoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)6-16-8-4-5-9(12)13-10(8)11(14)15-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXBXAILNSZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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